tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate
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Overview
Description
tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate: is an organic compound with the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol . This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazine functional group attached to a carbonyl group. It is primarily used in research and development settings, particularly in the synthesis of other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with butan-2-one under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized hydrazine derivatives.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with these targets, leading to changes in their activity and function. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or chemical effects .
Comparison with Similar Compounds
- tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate
- tert-Butyl 2-(methylidene)hydrazinecarboxylate
- tert-Butyl 2-(ethylidene)hydrazinecarboxylate
Uniqueness: tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate is unique due to its specific hydrazine and butan-2-ylidene functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in various research applications .
Properties
IUPAC Name |
tert-butyl N-[(E)-butan-2-ylideneamino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(2)10-11-8(12)13-9(3,4)5/h6H2,1-5H3,(H,11,12)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDPPBNJUNAGNM-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=O)OC(C)(C)C)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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